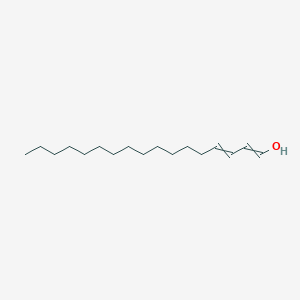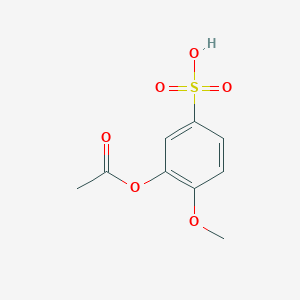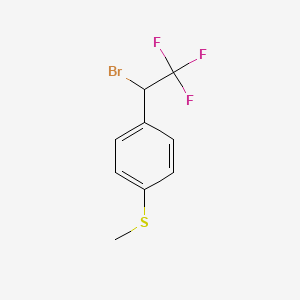
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is a chemical compound with the molecular formula C9H8BrF3S. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylsulfanyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene typically involves the reaction of 1-bromo-2,2,2-trifluoroethane with 4-(methylsulfanyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include compounds with reduced trifluoromethyl groups.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively, while the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 4-(Methylsulfanyl)benzene
- 1-(2,2,2-Trifluoroethyl)-4-(methylsulfanyl)benzene
Comparison: 1-(1-Bromo-2,2,2-trifluoroethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it valuable in specific research and industrial applications.
Properties
CAS No. |
116703-73-2 |
|---|---|
Molecular Formula |
C9H8BrF3S |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H8BrF3S/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 |
InChI Key |
UWECDOVARHPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


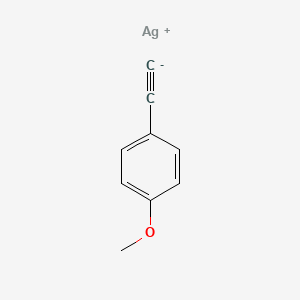

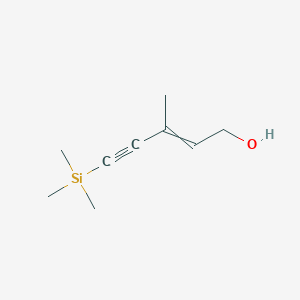
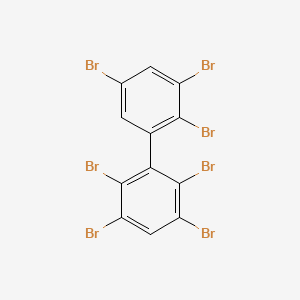
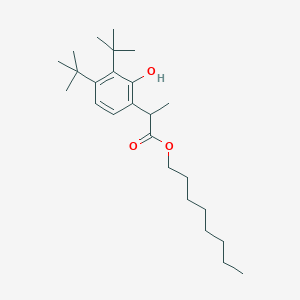
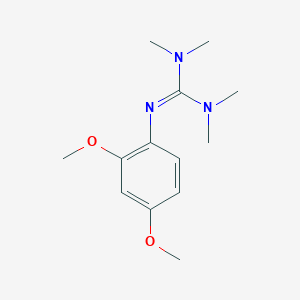

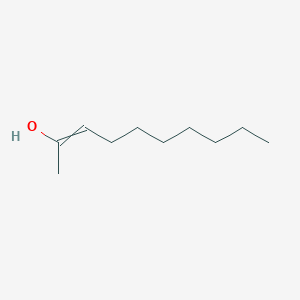
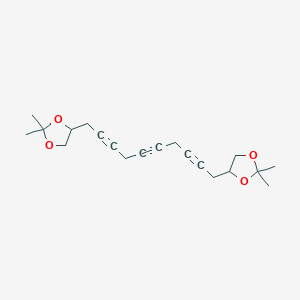

![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
